Physicochemical Properties of 2-Isothiocyanatopyrimidine: A Technical Guide
Physicochemical Properties of 2-Isothiocyanatopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-isothiocyanatopyrimidine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its precursor, 2-aminopyrimidine, and related isothiocyanate and pyrimidine analogs to provide a well-reasoned projection of its characteristics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the handling, synthesis, and potential biological interactions of this heterocyclic isothiocyanate.
Introduction
Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. They are well-recognized for their diverse biological activities, including antimicrobial and anticancer properties. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The combination of these two moieties in 2-isothiocyanatopyrimidine suggests a molecule with significant potential for applications in medicinal chemistry and chemical biology. This guide aims to consolidate the predicted and known information regarding its core physicochemical properties.
Physicochemical Properties
| Property | Value (2-Aminopyrimidine) | Predicted Influence for 2-Isothiocyanatopyrimidine |
| Molecular Formula | C₄H₅N₃ | C₅H₃N₃S |
| Molecular Weight | 95.10 g/mol | 137.16 g/mol |
| Melting Point | 126-129 °C | Likely to be a low-melting solid or a liquid at room temperature. |
| Boiling Point | 218 °C | Expected to have a higher boiling point due to increased molecular weight. |
| Solubility | Soluble in water, ethanol, and ether. | Solubility in polar solvents may decrease due to the less polar isothiocyanate group. |
| pKa | 3.54 | The electron-withdrawing nature of the isothiocyanate group may slightly decrease the pKa. |
| LogP | -0.47 | The addition of the sulfur-containing group will likely increase the lipophilicity, resulting in a higher LogP value. |
Synthesis
A specific, validated protocol for the synthesis of 2-isothiocyanatopyrimidine is not prominently described in the literature. However, a common and effective method for the synthesis of isothiocyanates is the reaction of a primary amine with carbon disulfide. Therefore, a plausible synthetic route to 2-isothiocyanatopyrimidine would involve the use of 2-aminopyrimidine as the starting material.
Proposed Experimental Protocol: Synthesis from 2-Aminopyrimidine
This protocol is based on general procedures for the synthesis of isothiocyanates from primary amines.[1]
Materials:
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2-Aminopyrimidine
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Carbon disulfide (CS₂)
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A base (e.g., triethylamine or dicyclohexylcarbodiimide)
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A suitable solvent (e.g., dichloromethane, chloroform, or pyridine)
Procedure:
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Dissolve 2-aminopyrimidine in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add the base to the solution and stir.
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Slowly add a stoichiometric amount of carbon disulfide to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up to isolate the dithiocarbamate salt intermediate.
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The intermediate is then treated with a desulfurizing agent (e.g., phosgene, diphosgene, or a carbodiimide) to yield 2-isothiocyanatopyrimidine.
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The final product can be purified by column chromatography or distillation.
Spectroscopic Characterization
Direct spectroscopic data for 2-isothiocyanatopyrimidine is not available. The following are predicted spectral characteristics based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing isothiocyanate group. For comparison, the ¹H NMR spectrum of pyrimidine shows signals at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm. The absence of the H2 proton and the presence of the isothiocyanate group at the 2-position will lead to a different splitting pattern and chemical shifts for the remaining protons.
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¹³C NMR: The carbon NMR spectrum should display five distinct signals. The carbon of the isothiocyanate group is expected to have a characteristic chemical shift in the range of 120-140 ppm. The chemical shifts of the pyrimidine ring carbons will also be affected by the substituent.
Infrared (IR) Spectroscopy
The IR spectrum of 2-isothiocyanatopyrimidine is predicted to exhibit a strong, characteristic absorption band for the asymmetric stretching vibration of the -N=C=S group, typically appearing in the region of 2000-2200 cm⁻¹. Other significant bands would include those for the C=N and C=C stretching vibrations of the pyrimidine ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-isothiocyanatopyrimidine (137.16 g/mol ). Fragmentation patterns would likely involve the loss of the isothiocyanate group and fragmentation of the pyrimidine ring.
Reactivity and Stability
Isothiocyanates are known for their reactivity towards nucleophiles. The electrophilic carbon atom of the isothiocyanate group readily reacts with amines, thiols, and hydroxyl groups. This reactivity is the basis for their biological activity, as they can form covalent adducts with proteins. 2-Isothiocyanatopyrimidine is expected to be a reactive compound, and care should be taken to store it under anhydrous and inert conditions to prevent degradation. The pyrimidine ring itself is generally stable but can undergo nucleophilic substitution reactions under certain conditions.
Potential Biological Activity
While no specific biological activities have been reported for 2-isothiocyanatopyrimidine, the isothiocyanate functional group is associated with a broad range of biological effects. Many isothiocyanates exhibit anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The mechanism of action often involves the modulation of cellular signaling pathways through covalent modification of key regulatory proteins. It is plausible that 2-isothiocyanatopyrimidine could exhibit similar activities, making it an interesting candidate for further investigation in drug discovery programs.
Conclusion
2-Isothiocyanatopyrimidine is a molecule of significant interest due to the combined presence of the biologically active isothiocyanate group and the pharmaceutically relevant pyrimidine scaffold. While direct experimental data on its physicochemical properties are scarce, this guide provides a reasoned estimation based on the known properties of its precursor and related compounds. The proposed synthetic route and predicted spectroscopic characteristics offer a solid foundation for researchers to begin working with this compound. Further experimental investigation is warranted to fully elucidate the properties and potential applications of 2-isothiocyanatopyrimidine in the field of drug discovery and development.
